

# Independent replication of published findings on enalapril maleate's cardioprotective effects

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## Independent Replication of Enalapril Maleate's Cardioprotective Effects: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the independently replicated findings on the cardioprotective effects of **enalapril maleate**. Drawing on data from pivotal clinical trials, this document summarizes quantitative outcomes, details experimental methodologies, and visually represents key pathways and workflows to support further research and development in cardiovascular medicine.

## Data Summary: Enalapril's Cardioprotective Efficacy in Landmark Trials

The cardioprotective effects of enalapril have been consistently demonstrated across multiple large-scale, independent clinical trials. These studies, serving as de facto replications of each other's foundational findings, have established enalapril as a cornerstone therapy in cardiovascular medicine. Below is a summary of quantitative data from key trials.

Trial	Patient Population	Treatment Group	Control Group	Key Outcome	Result
CONSENSUS	Severe Congestive Heart Failure (NYHA Class IV)	Enalapril + Conventional Therapy	Placebo + Conventional Therapy	6-Month Mortality	26% vs. 44% (40% risk reduction, p=0.002)[1][2]
	1-Year Mortality				36% vs. 52% (31% risk reduction)[1][3]
SOLVD-Treatment	Symptomatic Heart Failure (LVEF ≤35%)	Enalapril	Placebo	All-Cause Mortality	16% risk reduction[4]
	Death from Progressive Heart Failure				22% risk reduction[4]
	Death or Hospitalization for Heart Failure				26% risk reduction[4]
SOLVD-Prevention	Asymptomatic Left Ventricular Dysfunction (LVEF ≤35%)	Enalapril	Placebo	Death or Development of Heart Failure	29% risk reduction (p<0.001)[5]
	Death or Hospitalization for Heart Failure				20% risk reduction (p<0.001)[5]
PRACTICAL	Acute Myocardial	Enalapril	Placebo	90-Day Mortality	1 death vs. 7 deaths (p=0.038)[5]

Infarction  
(<24 hours)

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12-Month Mortality	2 deaths vs. 12 deaths (p=0.022)[5]
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## Comparison with Alternative ACE Inhibitors

Enalapril has been compared with other angiotensin-converting enzyme (ACE) inhibitors, primarily captopril, in head-to-head clinical trials.

Trial	Patient Population	Treatment Group 1	Treatment Group 2	Key Outcome	Result
PRACTICAL	Acute Myocardial Infarction (<24 hours)	Enalapril (5 mg 3x daily)	Captopril (25 mg 3x daily)	Change in Left Ventricular Ejection Fraction	No significant difference between groups[5]
	Change in End-Diastolic/End-Systolic Volume				No significant difference between groups[5]
90-Day Mortality	1 death (enalapril) vs. 9 deaths (captopril) (p=0.038, comparison with placebo) [5]				
12-Month Mortality	2 deaths (enalapril) vs. 10 deaths (captopril) (p=0.022, comparison with placebo) [5]				
Hypertension Study	Moderate-to-Severe Essential Hypertension	Enalapril (20-40 mg)	Captopril (50-100 mg)	Reduction in Diastolic Blood Pressure	Enalapril showed a more efficient reduction (p<0.05)[6]

## Experimental Protocols

Detailed methodologies from the cited landmark trials are outlined below to provide a framework for experimental replication and extension.

### CONSENSUS (Cooperative North Scandinavian Enalapril Survival Study)

- Objective: To evaluate the effect of enalapril on mortality in patients with severe congestive heart failure.
- Study Design: A randomized, double-blind, placebo-controlled trial.[\[2\]](#)
- Patient Population: 253 patients with New York Heart Association (NYHA) functional class IV severe congestive heart failure.[\[1\]](#)[\[2\]](#)
- Inclusion Criteria: Patients receiving optimal treatment with digitalis and diuretics, with an enlarged heart on chest X-ray.[\[1\]](#)
- Exclusion Criteria: Treatment with another ACE inhibitor, acute pulmonary edema, hemodynamically important aortic or mitral stenosis, myocardial infarction within the prior two months, unstable angina, planned cardiac surgery, cor pulmonale, and significant renal insufficiency.[\[1\]](#)
- Intervention: Patients were randomized to receive either enalapril (starting at 2.5 mg to 5 mg twice daily, titrated up to 20 mg twice daily as tolerated, with a mean dose of 18.4 mg/day) or placebo, in addition to their conventional therapy.[\[3\]](#)[\[7\]](#)
- Primary Endpoint: All-cause mortality at six months.[\[1\]](#)[\[2\]](#)
- Secondary Endpoints: Mortality at twelve months and long-term mortality.[\[1\]](#)

### SOLVD (Studies of Left Ventricular Dysfunction)

The SOLVD program consisted of two pivotal trials: the Treatment Trial and the Prevention Trial.

- Objective: To determine if enalapril reduces mortality and morbidity in patients with symptomatic (Treatment Trial) and asymptomatic (Prevention Trial) left ventricular dysfunction.[8]
- Study Design: Two randomized, double-blind, placebo-controlled trials.[9]
- Patient Population:
  - Treatment Trial: 2,569 patients with symptomatic congestive heart failure and a left ventricular ejection fraction (LVEF) of  $\leq 35\%$ .[4]
  - Prevention Trial: 4,228 patients with asymptomatic left ventricular dysfunction (LVEF  $\leq 35\%$ ).
- Intervention: In both trials, patients were randomized to receive either enalapril (titrated up to 10 mg twice daily) or placebo.[10] A run-in period with open-label enalapril followed by placebo was used to identify patients who could tolerate the drug and were compliant.[10]
- Primary Endpoint: All-cause mortality.[4]
- Secondary Endpoints: Cardiovascular mortality, and death or hospitalization for congestive heart failure.[4]

## PRACTICAL (Prospective Randomized Amlodipine Survival Evaluation)

- Objective: To compare the effects of early administration of enalapril and captopril on left ventricular function and survival after acute myocardial infarction.
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Patient Population: 225 patients who presented within 24 hours of the onset of an acute myocardial infarction.[5]
- Intervention: Patients were randomized to one of three groups: oral enalapril (starting with 1.25 mg at 2-hour intervals for 3 doses, followed by 5 mg three times daily), oral captopril

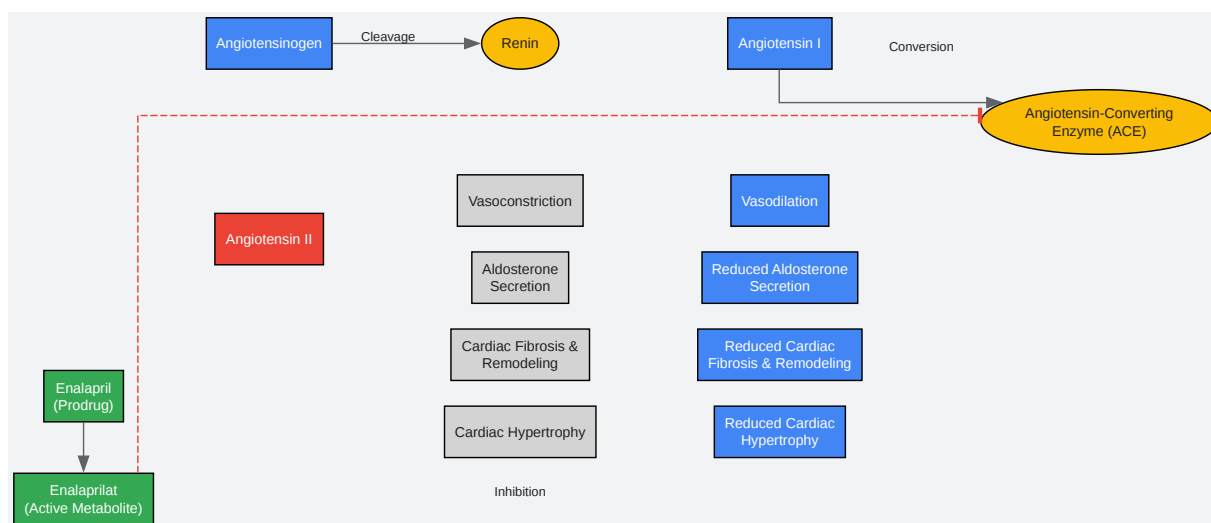
(starting with 6.25 mg at 2-hour intervals for 3 doses, followed by 25 mg three times daily), or placebo.[5] Treatment was continued for 12 months.

- Primary Endpoints: Left ventricular ejection fraction and left ventricular volumes as measured by radionuclide ventriculography.[5]
- Secondary Endpoint: Total mortality.[5]

## Visualizing the Mechanisms and Workflows

To further elucidate the underpinnings of enalapril's cardioprotective effects and the design of the key clinical trials, the following diagrams are provided.

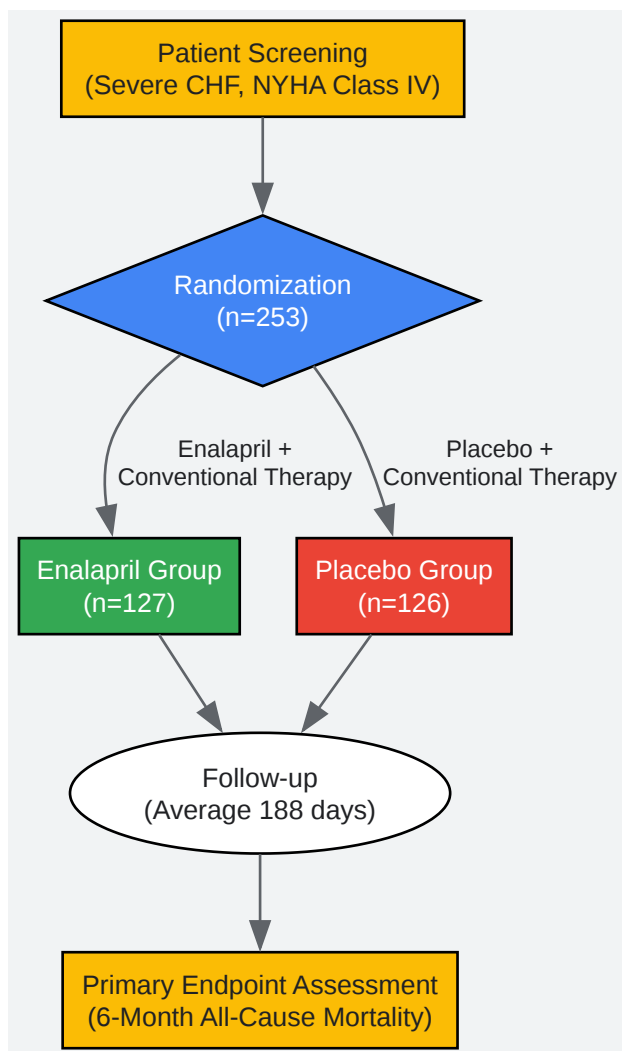
## Signaling Pathway of Enalapril's Cardioprotective Effects



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Caption: Mechanism of enalapril's cardioprotective action via RAAS inhibition.

## Experimental Workflow of the CONSENSUS Trial

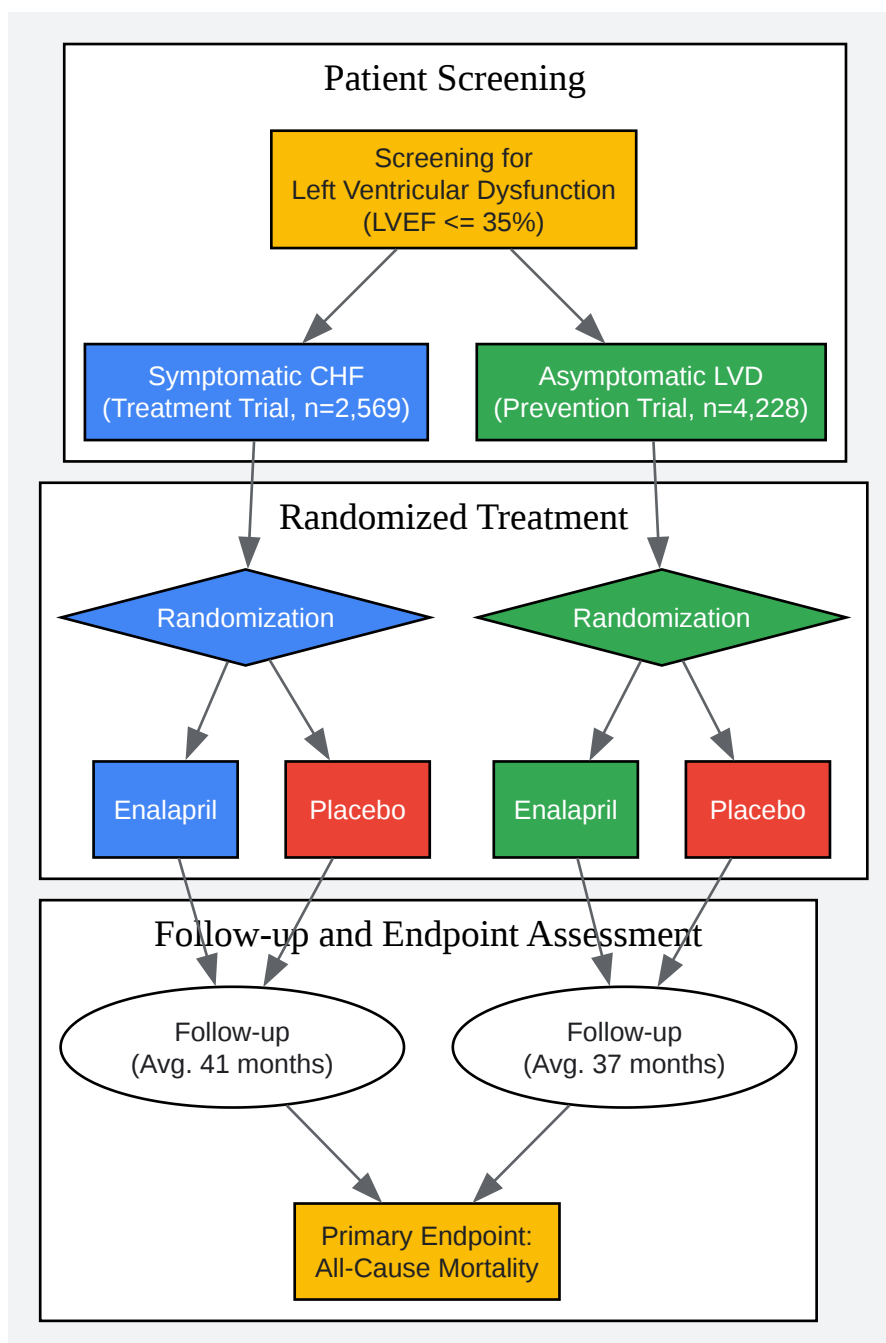


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Caption: CONSENSUS trial experimental workflow.

## Experimental Workflow of the SOLVD Trials

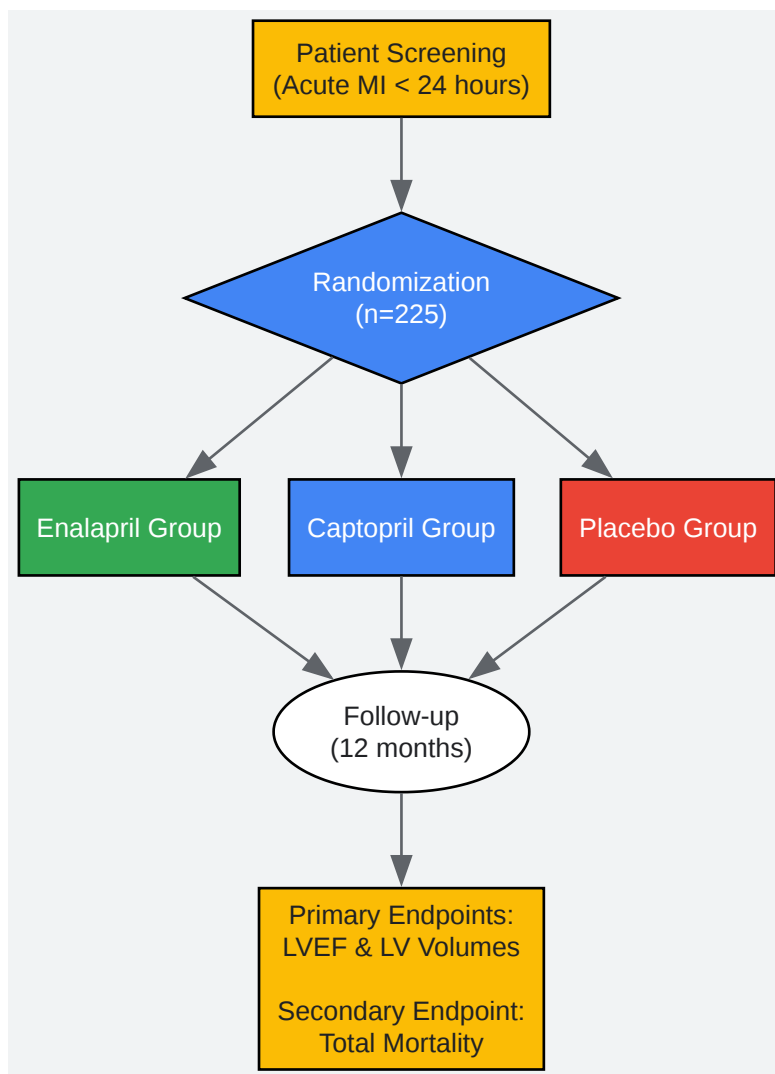




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Caption: SOLVD trials experimental workflow.

## Experimental Workflow of the PRACTICAL Trial



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Caption: PRACTICAL trial experimental workflow.

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